PK 11195

Übersicht

Beschreibung

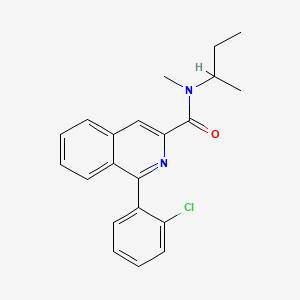

1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (abbreviated as CPMI) is a synthetic compound with a range of potential applications in medical and scientific research. CPMI has been widely studied in recent years due to its unique properties, including its ability to act as an agonist for the serotonin 5-HT2A receptor. This has led to CPMI being investigated for its potential use as a novel therapeutic agent for a range of diseases, including depression, anxiety and schizophrenia. In addition, CPMI has been studied for its potential use in laboratory experiments, such as in vitro and in vivo studies.

Wissenschaftliche Forschungsanwendungen

Neuroimaging

PK-11195 ist ein Ligand, der in der Neuroimaging verwendet wird . Es bindet an das Translokatorprotein (TSPO), früher bekannt als peripherer Benzodiazepinrezeptor . Dies macht es nützlich für die Untersuchung der Entbindungswege von TSPO-Liganden, die die molekularen Wechselwirkungen aufdecken könnten, die die Verweilzeit des Liganden bestimmen .

Forschung zur Neuroinflammation

PK-11195 ist im medizinischen Bereich als potenzielles Ziel für Medikamente gegen Neuroinflammation und andere Erkrankungen von Interesse . Es wurde gezeigt, dass die Verweilzeit des Liganden ein Schlüsselfaktor für die steroidogene Wirksamkeit von TSPO-bindenden Verbindungen ist .

Untersuchung der Ligandenbindung

Fortgeschrittene molekulare Dynamikansätze wurden verwendet, um die Ablösung von PK-11195 von TSPO zu untersuchen . Es wurde festgestellt, dass PK-11195 nicht direkt in das Lösungsmittel dissoziiert, sondern über die Lipidmembran dissoziiert .

Hemmung des Arzneimittelausflusses

PK-11195 hemmt nachweislich in breitem Umfang Adenosintriphosphat (ATP)-bindende Kassetten (ABC)-Transporter in hämatologischen Krebszelllinien und primären Leukämiezellproben . Dies umfasst das Multidrug-Resistenz-Protein (MRP), das Brustkrebs-Resistenz-Protein (BCRP) und/oder das P-Glykoprotein (Pgp) .

Chemosensibilisierung von Krebszellen

PK-11195 fördert die mitochondriale Apoptose und blockiert den P-Glykoprotein (Pgp)-vermittelten Arzneimittelausfluss, um Krebszellen chemosensibel zu machen . Es wurde gezeigt, dass es diese Funktion mindestens genauso gut oder besser erfüllt als der Pgp-Modulator Cyclosporin A (CSA) .

Bewertung der Mikroglia-Aktivierung

PK-11195 wurde als nützliches Werkzeug für die Bewertung der Mikroglia-Aktivierung in einem Ratten-Hirnverletzungsmodell vorgeschlagen . Es ist ein spezifischer Ligand für periphere Benzodiazepinrezeptoren (PBRs) für die Positronen-Emissions-Tomographie (PET), der die Aktivierung zeigen kann .

Wirkmechanismus

Target of Action

PK 11195, also known as 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, is an isoquinoline carboxamide . It binds selectively to the Peripheral Benzodiazepine Receptor (PBR) , also known as the Mitochondrial 18 kDa Translocator Protein (TSPO) . This receptor is found in various cell types, including glial cells such as microglia, astrocytes, and infiltrating macrophages .

Mode of Action

This compound interacts with its target, the TSPO, with high affinity . The binding of this compound to TSPO has been visualized using positron emission tomography (PET) scanning . The binding sites have been determined to be on glial cells, including microglia, astrocytes, and infiltrating macrophages . This compound can also block P-glycoprotein (Pgp)-mediated drug efflux .

Biochemical Pathways

This compound’s interaction with the TSPO affects various biochemical pathways. It promotes mitochondrial apoptosis and blocks P-glycoprotein (Pgp)-mediated drug efflux . This compound broadly inhibits adenosine triphosphate (ATP)-binding cassette (ABC) transporters in hematologic cancer cell lines and primary leukemia-cell samples, including multidrug resistance protein (MRP), breast cancer resistance protein (BCRP), and/or Pgp .

Pharmacokinetics

The large volume of distribution indicates an extensive distribution outside plasma .

Result of Action

The binding of this compound to TSPO is considered a useful tool in the assessment of neuronal damage . It has been used successfully with human brain imaging techniques to visualize brain inflammation in patients with neuronal damage . Increases in this compound binding have been reported in patients with stroke, traumatic brain injury, and in patients with chronic neurodegenerative conditions including Huntington’s disease and Parkinson’s disease .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the injured nervous system, there is a robust and widespread increase in this compound binding . This suggests that the compound’s action, efficacy, and stability can be influenced by the state of the nervous system.

Eigenschaften

IUPAC Name |

N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVIZVQZGXBOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

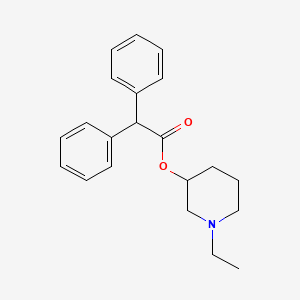

Canonical SMILES |

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041097 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85532-75-8 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85532-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PK 11195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085532758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PK-11195 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF83VN1RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

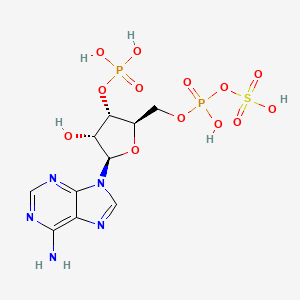

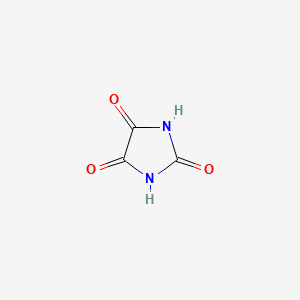

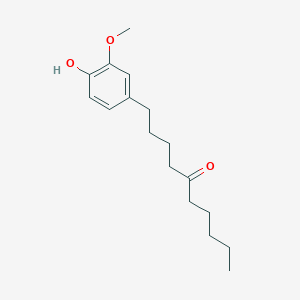

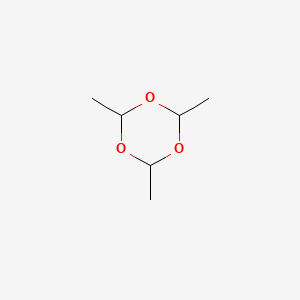

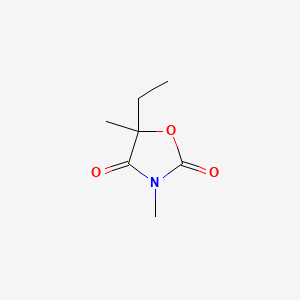

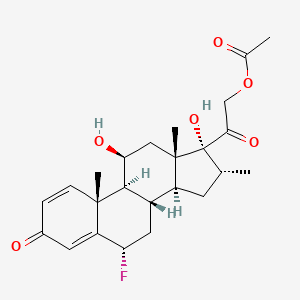

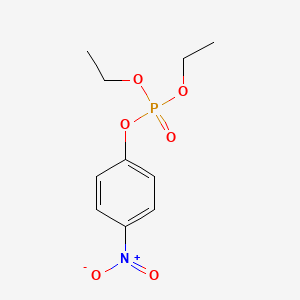

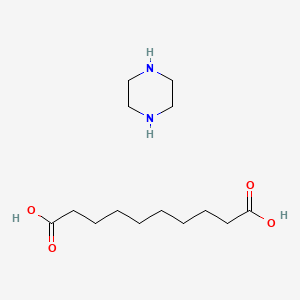

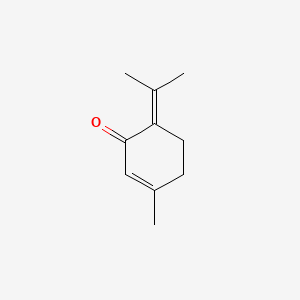

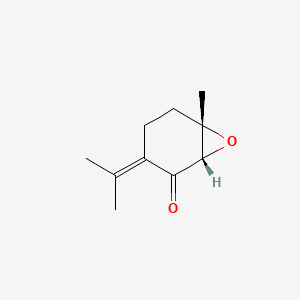

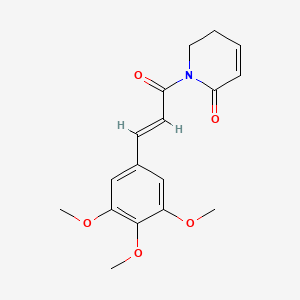

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.